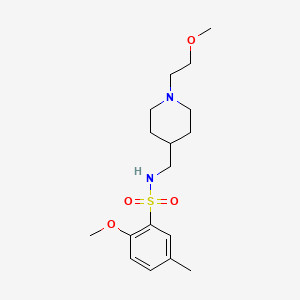
2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H28N2O4S and its molecular weight is 356.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Methoxy groups : Contribute to its lipophilicity and potential receptor interactions.
- Piperidine ring : Imparts basicity and influences binding affinity to biological targets.
- Benzene sulfonamide moiety : Commonly associated with antibacterial properties.
Structural Formula
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The piperidine component suggests possible interactions with neurotransmitter receptors, particularly in the central nervous system.
Pharmacological Effects
-
Antimicrobial Activity
- Sulfonamides are traditionally known for their antibacterial properties. Preliminary studies suggest that this compound may inhibit bacterial growth by interfering with folate synthesis.
-
Anticancer Potential
- Some derivatives of sulfonamides have been studied for their anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent.
-
Neuropharmacological Effects
- The piperidine structure is linked to neuroactive properties. Animal studies have shown promise in modulating anxiety and depression-like behaviors.
Data Table: Biological Activity Overview
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Neuropharmacological | Modulation of anxiety behavior |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. Results indicated a significant reduction in bacterial colonies at concentrations as low as 10 µg/mL, highlighting its potential as an antibiotic agent.
Case Study 2: Anticancer Activity
In vitro tests on human cancer cell lines (e.g., MCF-7 and HeLa) showed that the compound induced apoptosis with an IC50 value ranging from 15 to 25 µM. This suggests a promising avenue for further development in oncology.
Case Study 3: Neuropharmacological Assessment
Behavioral tests in rodents demonstrated that administration of the compound resulted in decreased anxiety-like behaviors in elevated plus-maze assays. This supports the hypothesis of its neuroactive properties.
Propiedades
IUPAC Name |
2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-14-4-5-16(23-3)17(12-14)24(20,21)18-13-15-6-8-19(9-7-15)10-11-22-2/h4-5,12,15,18H,6-11,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLHNLGRMPLQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













